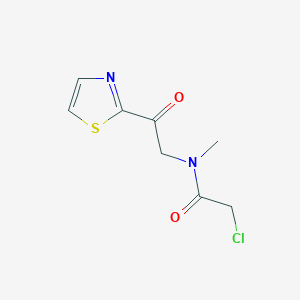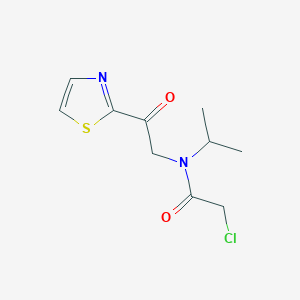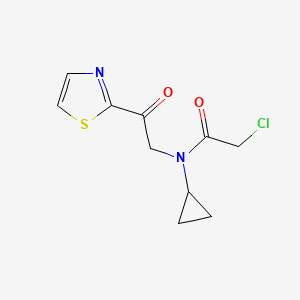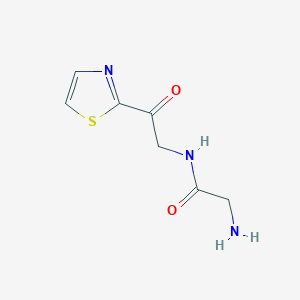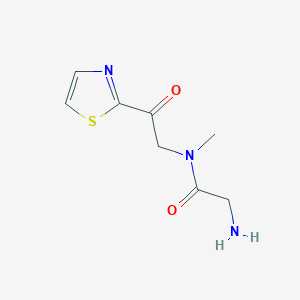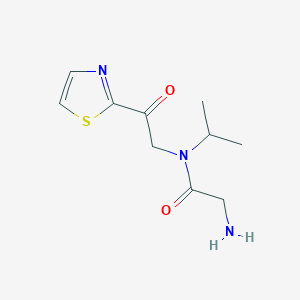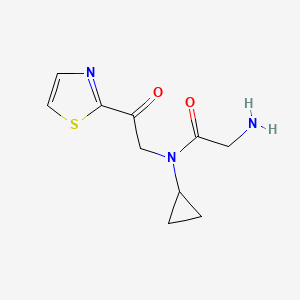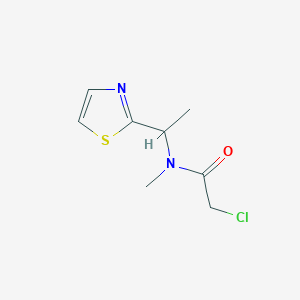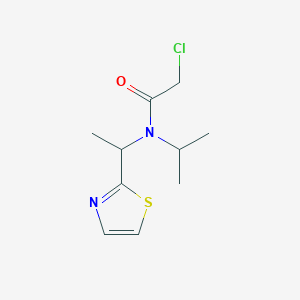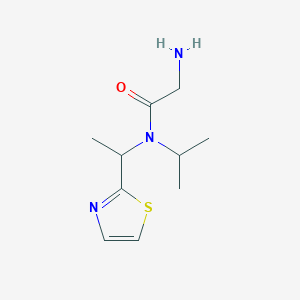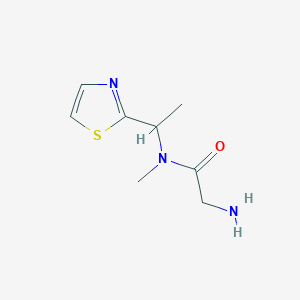
2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes an amino group, a methyl group, and a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of Amino Group: The amino group is introduced through a substitution reaction, where an amine reacts with the thiazole ring.
Methylation: The methylation step involves the addition of a methyl group to the nitrogen atom of the amino group.
Ethylation: The ethylation step involves the addition of an ethyl group to the nitrogen atom of the amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure efficiency and safety. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted thiazole derivatives.
科学研究应用
2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
相似化合物的比较
2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-acetamide is compared with other similar compounds, such as:
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)-acetamide: This compound has a similar structure but includes a fluorine atom and an imidazole ring.
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetamide: This compound features a triazole ring instead of an imidazole ring.
属性
IUPAC Name |
2-amino-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6(8-10-3-4-13-8)11(2)7(12)5-9/h3-4,6H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYOWGNATOFJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Amino-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone](/img/structure/B7926942.png)
![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone](/img/structure/B7926947.png)
![2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol](/img/structure/B7926951.png)
![2-[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol](/img/structure/B7926953.png)
